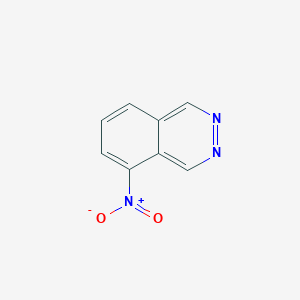

5-Nitrophthalazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitrophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWASGBYNFZVASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455354 | |

| Record name | 5-nitrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89898-86-2 | |

| Record name | 5-nitrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitrophthalazine (CAS No. 89898-86-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Nitrophthalazine, a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes available technical data with field-proven insights to offer a practical resource for professionals working with this molecule.

Core Chemical Identity and Physicochemical Properties

This compound, with the CAS number 89898-86-2, is a nitro-substituted derivative of phthalazine.[1][2] The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the phthalazine core, making it a subject of interest for further chemical modifications and biological evaluations.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89898-86-2 | [1][2] |

| Molecular Formula | C₈H₅N₃O₂ | [1][2] |

| Molecular Weight | 175.14 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 187-188 °C | |

| Boiling Point | 421.525 °C at 760 mmHg | [1] |

| Density | 1.437 g/cm³ | [1] |

| Flash Point | 208.731 °C | [1] |

| Appearance | Solid | |

| SMILES | C1=CC2=CN=NC=C2C(=C1)[O-] | [2] |

| InChI | InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H | [2] |

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound typically involves the nitration of a phthalazine precursor. A general and plausible method involves the direct nitration of phthalazine using a mixture of concentrated sulfuric acid and fuming nitric acid. This electrophilic aromatic substitution reaction is directed by the existing ring system. A similar methodology has been successfully employed for the synthesis of 5-nitroisophthalic acid, highlighting the feasibility of this approach for related aromatic compounds.[5]

Conceptual Experimental Protocol: Synthesis of this compound

Disclaimer: This is a conceptual protocol based on established chemical principles and requires optimization and validation in a laboratory setting.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phthalazine in concentrated sulfuric acid under cooling in an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Isolation: The precipitate formed is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay between the electron-deficient phthalazine core and the strongly electron-withdrawing nitro group.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group activates the aromatic ring towards nucleophilic attack. This makes positions ortho and para to the nitro group susceptible to substitution by various nucleophiles. This property is highly valuable for the synthesis of a diverse library of phthalazine derivatives for structure-activity relationship (SAR) studies.[4]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 5-aminophthalazine is a key intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions, or amide bond formation.

-

Reactions of the Phthalazine Ring: The nitrogen atoms in the phthalazine ring possess lone pairs of electrons and can be protonated or alkylated. The ring system can also participate in cycloaddition reactions.

Caption: Major reactivity pathways of this compound.

Potential Applications in Drug Development

While specific biological studies on this compound are not extensively reported in publicly available literature, the broader class of nitro-aromatic compounds and phthalazine derivatives have demonstrated significant potential in medicinal chemistry.

Antimicrobial and Antiparasitic Agents

Nitro-containing heterocyclic compounds have a long history as effective antimicrobial and antiparasitic agents.[6][7] The mechanism of action often involves the enzymatic reduction of the nitro group within the target organism to generate reactive nitrogen species.[3][8] These reactive intermediates can induce cellular damage by targeting DNA, proteins, and lipids, leading to cell death.[8] It is plausible that this compound could exhibit similar bioactivity.

Proposed Mechanism of Action as an Antimicrobial Agent:

Caption: A proposed mechanism for the antimicrobial activity of this compound.

Modulation of Signaling Pathways

Recent research has identified phthalazine derivatives as inhibitors of the Transforming Growth Factor-beta (TGFβ) signaling pathway, which is implicated in fibrosis and cancer.[9] While the initial studies did not specifically include this compound, its core structure suggests that it could serve as a scaffold for the development of novel modulators of this and other cellular signaling pathways. The electron-withdrawing nature of the nitro group can significantly alter the binding affinity and selectivity of the molecule for biological targets.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. Standard analytical techniques that should be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the positions of the protons and carbons on the phthalazine ring and the presence of the nitro group.[6][10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, particularly the strong asymmetric and symmetric stretches of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively) and the C=N and C=C stretching vibrations of the aromatic system.[6][10][12]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structure elucidation.[6][10][12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the synthesized compound and for monitoring the progress of reactions.

Safety and Handling

As with all nitro-aromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Summary:

-

Toxicity: Nitro-aromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract. Some nitro compounds are suspected mutagens or carcinogens.[3]

-

Reactivity: Azo and nitro compounds can be energetic materials and may detonate under certain conditions, particularly when mixed with strong acids or reducing agents.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a versatile chemical entity with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through established nitration methodologies, and its reactivity offers numerous avenues for the creation of diverse chemical libraries. While specific biological data for this compound is limited, the known activities of related nitro-aromatic and phthalazine compounds provide a strong rationale for its further investigation as a potential therapeutic agent, particularly in the antimicrobial and oncology fields. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for any researcher or scientist working with this promising molecule.

References

-

This compound | CAS 89898-86-2 | Chemical-Suppliers. (n.d.). Retrieved from [Link]

-

Direct vasodilators with unknown modes of action: the nitro-compounds and hydralazine. (1984). Journal of Hypertension Supplement, 2(1), S19-S26. Retrieved from [Link]

-

Olender, D., Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). Bioorganic & Medicinal Chemistry, 41, 116214. Retrieved from [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Retrieved from [Link]

-

This compound-1,4-dione. (n.d.). PubChem. Retrieved from [Link]

-

Moreno, S. N., & Docampo, R. (1985). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Environmental Health Perspectives, 64, 199–208. Retrieved from [Link]

-

Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (2022). RSC Advances, 12(45), 29555-29560. Retrieved from [Link]

-

Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (2010). European Journal of Medicinal Chemistry, 45(9), 3938-3942. Retrieved from [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). UniversalClass. Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

-

Spectral Information. (2017). PubChem. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (2019). Molecules, 24(11), 2098. Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

-

On the factors that control the reactivity of meta-benzynes. (2011). Chemical Science, 2(4), 644-651. Retrieved from [Link]

-

Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (2014). Der Pharma Chemica, 6(3), 89-102. Retrieved from [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2022). RSC Medicinal Chemistry, 13(1), 74-87. Retrieved from [Link]

- Method for synthesizing 5-nitroisophthalic acid. (2020). Google Patents.

-

o-Nitrophenol (88-75-5). (n.d.). Chemical Effects in Biological Systems. Retrieved from [Link]

-

Determination of nitrofuran metabolites in marine products by high performance liquid chromatography–fluorescence detection with microwave-assisted derivatization. (2019). Journal of Chromatography A, 1587, 187-194. Retrieved from [Link]

Sources

- 1. 4-Nitrophthalhydrazide | C8H5N3O4 | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H5N3O2 | CID 11105874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. svedbergopen.com [svedbergopen.com]

- 4. 8-Nitrophthalazin-5-amine | 502584-69-2 | Benchchem [benchchem.com]

- 5. CN111153803A - Method for synthesizing 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lehigh.edu [lehigh.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to 5-Nitrophthalazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrophthalazine is a nitroaromatic heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of phthalazine, a bicyclic aromatic heterocycle, this compound serves as a versatile building block for the synthesis of more complex molecules. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the phthalazine core, rendering it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a planar molecule consisting of a fused benzene and pyridazine ring system, with a nitro group substituted at the 5-position.

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Identifiers and Physicochemical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 89898-86-2 | [1] |

| Molecular Formula | C₈H₅N₃O₂ | [1] |

| Molecular Weight | 175.14 g/mol | [1] |

| Melting Point | 187-188 °C | |

| Boiling Point | 421.525 °C at 760 mmHg | |

| Density | 1.437 g/cm³ | |

| Flash Point | 208.731 °C | |

| Appearance | Light yellow solid | |

| Solubility | Soluble in DMSO and DMF. | [2] |

| InChI | InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H | [1] |

| InChIKey | NWASGBYNFZVASN-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=CN=NC=C2C(=C1)[O-] | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the direct nitration of phthalazine. This electrophilic aromatic substitution reaction is a well-established method for introducing a nitro group onto an aromatic ring.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

-

Dissolution: Dissolve 3.0 g (23.3 mmol) of phthalazine in 20 mL of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heating: Heat the reaction mixture to 100°C.

-

Addition of Nitrating Agent: Add 18.8 g (186 mmol) of potassium nitrate to the reaction mixture in portions over a period of 1 hour.

-

Reaction: Maintain the reaction temperature at 100°C for 72 hours.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into ice water. Neutralize the solution to a neutral pH with ammonium hydroxide solution, which will result in the formation of a yellow-brown precipitate.

-

Isolation and Purification: Collect the precipitate by filtration and dry it to obtain this compound as a light yellow solid. The reported yield for this procedure is approximately 56%.

Chemical Reactivity

The reactivity of this compound is largely dictated by the presence of the nitro group and the phthalazine core. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group to form 5-aminophthalazine. This transformation is a crucial step in the synthesis of various derivatives for medicinal chemistry applications.

Caption: Reduction of this compound to 5-Aminophthalazine.

Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient phthalazine ring, further activated by the nitro group, is susceptible to nucleophilic attack. This allows for the displacement of a suitable leaving group or, in some cases, a hydrogen atom, by a nucleophile. While there are no specific literature examples of SNAr on this compound itself, the general principles of SNAr on nitroaromatic compounds are well-established.[3][4] Nucleophiles such as amines, alkoxides, and thiolates can potentially react with this compound under appropriate conditions to introduce new functional groups.[5][6]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

| 1H NMR (400 MHz, DMSO-d6) | 13C NMR (100.17 MHz, DMSO-d6) |

| δ 10.2 (s, 1H) | δ 152.1 |

| δ 9.98 (s, 1H) | δ 146.3 |

| δ 8.84 (d, J = 7.4 Hz, 1H) | δ 141.0 |

| δ 8.59 (d, J = 7.6 Hz, 1H) | δ 133.2 |

| δ 8.20 (dd, J = 7.4, 14.9 Hz, 1H) | δ 131.8 |

| δ 130.0 | |

| δ 127.4 | |

| δ 118.7 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm-1) |

| Aromatic C-H stretch | 3100-3000 |

| Aromatic C=C stretch | 1600-1450 |

| N-O asymmetric stretch (NO₂) | 1550-1500 |

| N-O symmetric stretch (NO₂) | 1370-1330 |

| C-N stretch | 1300-1200 |

Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak at m/z = 175. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) and potentially other characteristic fragments of the phthalazine core.[7][8]

Applications in Drug Discovery

The phthalazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents.[9][10][11][12] this compound, as a key intermediate, provides a gateway to a variety of substituted phthalazine derivatives.

Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several PARP inhibitors, such as Olaparib, feature a phthalazinone core.[13][14][15][16] The synthesis of these inhibitors often involves the use of phthalazine derivatives. This compound can be a valuable starting material for the synthesis of functionalized phthalazinones through reduction of the nitro group followed by further chemical modifications.

Synthesis of Other Bioactive Molecules

The versatility of this compound allows for its use in the synthesis of a diverse range of bioactive molecules. The nitro group can be transformed into other functional groups, and the phthalazine core can be further elaborated to create novel chemical entities for screening in various disease models.[3][17]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[9][10][13][14][15]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemistry that makes it an important building block in organic synthesis. Its straightforward preparation, coupled with the reactivity of the nitro group and the phthalazine core, provides access to a wide array of functionalized derivatives. The demonstrated and potential applications of these derivatives in medicinal chemistry, particularly in the development of anticancer agents like PARP inhibitors, underscore the significance of this compound in modern drug discovery. Further exploration of the reactivity and biological activity of this compound and its derivatives is likely to uncover new opportunities for the development of novel therapeutics and functional materials.

References

Sources

- 1. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. raco.cat [raco.cat]

- 8. raco.cat [raco.cat]

- 9. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 17. hmdb.ca [hmdb.ca]

An In-Depth Technical Guide to 5-Nitrophthalazine: Synthesis, Characterization, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 5-Nitrophthalazine, a heterocyclic nitroaromatic compound of significant interest to the medicinal chemistry and drug development communities. The document delineates the molecule's formal nomenclature and physicochemical properties. A detailed, self-validating protocol for its synthesis via electrophilic nitration of phthalazine is presented, emphasizing the causal relationships behind the procedural steps. Furthermore, the guide explores the therapeutic potential of this compound, focusing on its role as a scaffold for the development of targeted anticancer agents, particularly as an inhibitor of Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Key signaling pathways implicated in its mechanism of action are illustrated, providing a foundation for further research and development.

Introduction and Chemical Identity

This compound is a derivative of phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. The introduction of a nitro group (-NO₂) at the 5-position significantly modulates the electronic properties of the phthalazine core, rendering it a versatile building block in medicinal chemistry.[1][2] The strong electron-withdrawing nature of the nitro group makes the aromatic system electron-deficient, influencing its reactivity and biological interactions.

The formal IUPAC name for this compound is This compound .[3] It is identified by the CAS Number 89898-86-2 .[3] The presence of the phthalazine nucleus in numerous biologically active compounds has established it as a "privileged scaffold" in drug discovery.[2][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₂ | [3] |

| Molecular Weight | 175.14 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Topological Polar Surface Area | 71.6 Ų | [3] |

| InChIKey | NWASGBYNFZVASN-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC2=CN=NC=C2C(=C1)[O-] | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration of a phthalazine precursor. The following protocol is a robust and validated method for this transformation.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Phthalazine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phthalazine (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C. The use of concentrated sulfuric acid is crucial as it acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5]

-

Nitration: Cool the solution to 0-5 °C using an ice-salt bath. Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. This temperature control is critical to prevent over-nitration and the formation of unwanted byproducts.

-

Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction by diluting the acid and precipitating the crude product.

-

Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. This step is essential to remove excess acid and facilitate the extraction of the product into an organic solvent.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound. The separation of potential isomers is critical and may require careful optimization of the chromatographic conditions.[6]

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the electron-withdrawing effect of the nitro group and the nitrogen atoms in the phthalazine ring, the aromatic protons will be deshielded and appear in the downfield region of the spectrum.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atom attached to the nitro group is expected to be significantly deshielded.[7][8][9]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the N-O stretching vibrations of the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹), C=N stretching of the phthalazine ring, and C-H stretching of the aromatic ring.[10][11]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[12][13][14]

Applications in Drug Development: A Focus on Oncology

The phthalazine scaffold is a key component of several approved anticancer drugs, and the introduction of a nitro group can enhance biological activity.[15][16] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology.

Mechanism of Action: Targeting Key Cancer Pathways

Phthalazine derivatives have been extensively investigated as inhibitors of two critical enzyme families in cancer biology: Poly (ADP-ribose) polymerases (PARPs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

-

PARP Inhibition: PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death through a process known as synthetic lethality.[17][18][19] Phthalazinone derivatives, structurally related to this compound, are potent PARP inhibitors.

-

VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[20][21] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting VEGFR-2, phthalazine-based compounds can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[22][23]

Signaling Pathway Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H5N3O2 | CID 11105874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmainfo.in [pharmainfo.in]

- 5. kbr.com [kbr.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. hmdb.ca [hmdb.ca]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. raco.cat [raco.cat]

- 13. raco.cat [raco.cat]

- 14. Benzene, nitro- [webbook.nist.gov]

- 15. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts [mdpi.com]

- 17. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phytochemicals Targeting VEGF and VEGF-Related Multifactors as Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathway of 5-Nitrophthalazine from phthalazine

An In-Depth Technical Guide to the Synthesis of 5-Nitrophthalazine from Phthalazine

Introduction

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant pharmacological activities. The introduction of a nitro group onto the phthalazine scaffold can serve as a crucial step in the synthesis of more complex molecules, acting as a versatile intermediate for further functionalization, such as reduction to an amino group. This guide provides a comprehensive overview of the synthesis of this compound from phthalazine, grounded in the principles of electrophilic aromatic substitution. As a senior application scientist, this document is structured to provide not just a protocol, but a deep understanding of the reaction mechanism, causality behind experimental choices, and a framework for successful synthesis and characterization.

Theoretical Foundation: The Mechanism of Phthalazine Nitration

The synthesis of this compound from phthalazine is achieved through an electrophilic aromatic substitution (EAS) reaction. The core of this process is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich phthalazine ring system.

Generation of the Nitronium Ion

The most common and effective method for generating the nitronium ion is the use of a "mixed acid" solution, a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselectivity in Phthalazine Nitration

The phthalazine molecule consists of two fused rings: a benzene ring and a pyridazine ring. The two nitrogen atoms in the pyridazine ring are electron-withdrawing due to their electronegativity. This has two main consequences for electrophilic substitution:

-

Deactivation: The entire ring system is deactivated towards electrophilic attack compared to benzene. The nitrogen atoms pull electron density from the rings, making them less nucleophilic.[1]

-

Directing Effect: The pyridazine ring is significantly more deactivated than the benzene ring. Therefore, the electrophilic attack by the nitronium ion will preferentially occur on the carbocyclic (benzene) ring.

Within the benzene ring, there are four possible positions for substitution (C-5, C-6, C-7, C-8). The nitrogen atoms exert their strongest deactivating effect on the adjacent "peri" positions (C-5 and C-8). However, the attack at the C-5 (or C-8) position results in a resonance-stabilized intermediate (the sigma complex or arenium ion) where the positive charge is better delocalized without placing it directly on the carbon atom adjacent to the electron-deficient pyridazine ring junction. This makes the 5- and 8-positions the most likely sites of nitration. The formation of this compound is thus the anticipated major product.

// Nodes

Phthalazine [label="Phthalazine", fillcolor="#F1F3F4", fontcolor="#202124"];

MixedAcid [label=<Mixed AcidH₂SO₄ + HNO₃>, fillcolor="#F1F3F4", fontcolor="#202124"];

Nitronium [label=

// Edges MixedAcid -> Nitronium [label="Generates"]; Phthalazine -> SigmaComplex [label="Electrophilic Attack"]; Nitronium -> SigmaComplex; SigmaComplex -> Product [label="Rearomatization"]; Deprotonation -> Product; }

Figure 1: Simplified reaction mechanism for the nitration of phthalazine.

Experimental Protocol: A Validated Approach

This protocol describes a robust method for the nitration of phthalazine. The causality for each step is explained to ensure a self-validating and reproducible workflow.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Phthalazine | 98% | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Fisher Scientific |

| Nitric Acid (HNO₃) | 70%, ACS Reagent | VWR |

| Deionized Water | - | - |

| Ice | - | - |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - |

| Ethyl Acetate | ACS Grade | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |

| Round-bottom flask (100 mL) | - | - |

| Magnetic stirrer and stir bar | - | - |

| Dropping funnel | - | - |

| Ice bath | - | - |

| Buchner funnel and filter paper | - | - |

| Rotary evaporator | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Place phthalazine (e.g., 5.0 g, 38.4 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: In an ice bath, cool the flask to 0-5 °C. Slowly and carefully add concentrated sulfuric acid (20 mL) to the flask with continuous stirring. Phthalazine will dissolve to form a solution of its salt. Causality: This exothermic step must be cooled to prevent uncontrolled temperature rise. The sulfuric acid acts as the solvent and the catalyst for nitronium ion formation.[2]

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.5 mL, ~57.6 mmol, 1.5 eq) to concentrated sulfuric acid (6.5 mL) while cooling in an ice bath. Causality: Pre-mixing and cooling the acids ensures the controlled formation of the nitronium ion before it is introduced to the substrate, enhancing safety and reaction control.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred phthalazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: A slow, controlled addition of the nitrating agent at low temperature is critical to prevent over-nitration (dinitration) and side reactions, thus improving the selectivity for the desired mono-nitro product.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. A precipitate should form. Causality: Quenching the reaction on ice dilutes the acid and causes the product, which is less soluble in the aqueous acidic medium, to precipitate out. This step must be done slowly to dissipate the heat generated from acid dilution.

-

Neutralization and Filtration: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas. Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual acids and inorganic salts.

-

Drying and Purification: Dry the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield this compound as a solid.

// Nodes Start [label="Start: Phthalazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label=<1. Dissolve in H₂SO₄(0-5 °C)>, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label=<2. Add Nitrating Mixture(HNO₃/H₂SO₄)Dropwise at <10 °C>, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label=<3. Reaction(Stir at RT for 2-3h)>, fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label=<4. Quench(Pour onto ice)>, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step5 [label=<5. Neutralize & Filter(NaHCO₃ solution)>, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step6 [label=<6. Wash & Dry(Cold H₂O)>, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Purified this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; }

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

Expected Product Characteristics

| Property | Expected Value |

| Chemical Formula | C₈H₅N₃O₂ |

| Molecular Weight | 175.15 g/mol [4] |

| Appearance | Solid |

| Purity (recrystallized) | >95% |

| Storage Temperature | 2-8 °C, sealed in dry conditions[5] |

Analytical Confirmation

-

¹H NMR: The proton NMR spectrum should show a distinct pattern of aromatic protons consistent with the 5-nitro substitution pattern.

-

¹³C NMR: The carbon spectrum will confirm the presence of 8 distinct carbon atoms in the aromatic structure.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should exhibit characteristic strong absorption bands for the N-O stretching of the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (m/z = 175.15).

-

Melting Point: A sharp melting point consistent with the literature value for the pure compound should be observed.

Safety Considerations

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Exothermic Reactions: The dilution of sulfuric acid and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent the reaction from running out of control. Always add acid to water (or the reaction mixture), never the other way around.

-

Neutralization: The neutralization step with sodium bicarbonate produces a significant amount of CO₂ gas, which can cause frothing and splashing. Perform this step slowly in a large beaker.

Conclusion

The synthesis of this compound from phthalazine is a classic example of electrophilic aromatic substitution on a deactivated heterocyclic system. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the nitrating agent, high selectivity for the desired 5-nitro isomer can be achieved. This guide provides the theoretical basis and a detailed, practical protocol to enable researchers, scientists, and drug development professionals to successfully synthesize and characterize this valuable chemical intermediate.

References

-

Abdullah, R. S., El Nemr, A., El-Sakka, S. S. A., Soliman, M. H., El-Hashash, M. A., & Ragab, S. (2020). Facile and Efficient Nitration of 4‐Aryl‐1(2H)‐Phthalazinone Derivatives Using Different Catalysts. ChemistrySelect, 5(44), 13939-13945. [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11105874, this compound. [Link]

-

Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(10), 2845-2864. [Link]

-

Wikipedia. Nitration. [Link]

-

Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2015). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Der Pharma Chemica, 7(12), 269-277. [Link]

-

Kumar, R., & Chaudhary, P. (2013). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Applicable Chemistry, 2(4), 851-866. [Link]

-

ResearchGate. Scheme of experimental set-up for gas phase nitration of aromatic compounds. [Link]

-

Bunce, R. A., Harrison, T., & Nammalwar, B. (2012). Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications, 18(3), 123-126. [Link]

-

Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, A. R. B. A. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Drug design, development and therapy, 12, 1923. [Link]

-

Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH. [Link]

-

Gomha, S. M., & Abdel-aziz, H. M. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Sciences Journal, 6(3), 1-10. [Link]

-

Slideshare. Nitration (2). [Link]

-

Oxley, J. C., Smith, J. L., & Vadlamannati, S. (2015). Aromatic nitration using nitroguanidine and EGDN. Journal of Energetic Materials, 33(4), 282-291. [Link]

-

Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9479. [Link]

- Wright, O. L. (1965). U.S. Patent No. 3,221,062. Washington, DC: U.S.

-

Patel, H. D., & Patel, K. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(4), 793-813. [Link]

-

Patel, H. D., & Patel, K. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(4), 793-813. [Link]

Sources

Discovery and history of phthalazine compounds

An In-depth Technical Guide to the Discovery and History of Phthalazine Compounds

Abstract

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has evolved from a 19th-century chemical curiosity into a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery, historical development, and pharmacological significance of the phthalazine scaffold. We will trace its origins from the initial synthesis by Siegmund Gabriel, delve into the serendipitous discovery of the first major phthalazine-based drug, hydralazine, and map its emergence as a privileged scaffold in contemporary drug development. This document provides researchers, scientists, and drug development professionals with a detailed narrative, including key synthetic protocols and the causal logic behind the scientific milestones that have defined the legacy of phthalazine chemistry.

Part 1: The Genesis of a Scaffold - The First Synthesis of Phthalazine

The story of phthalazine begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The German chemist Siegmund Gabriel , a prominent figure known for his work on nitrogen-containing cyclic compounds, including the famed Gabriel synthesis of primary amines, was the first to successfully synthesize and characterize the parent phthalazine molecule.[1]

In a landmark 1893 publication, Gabriel and his collaborator Georg Pinkus reported the first synthesis of phthalazine.[2][3][4] Their approach was a condensation reaction between ω-tetrabromorthoxylene and hydrazine.[2][4][5] This foundational method, while historically significant, relied on a relatively harsh and multi-step preparation of the starting material.

An alternative early method involved the reduction of a chlorinated precursor, chlorphthalazine, using phosphorus and hydroiodic acid.[2][4][5] These initial syntheses were crucial for establishing the fundamental structure and basic chemical properties of the phthalazine ring system. Early investigations revealed its basic nature and the ability to form addition products with alkyl iodides.[4]

Experimental Protocol: Gabriel's Original Synthesis of Phthalazine (1893)

This protocol is based on the classical synthesis reported by S. Gabriel and G. Pinkus.

Objective: To synthesize the parent phthalazine ring via the condensation of a halogenated ortho-xylene derivative with hydrazine.

Methodology:

-

Preparation of Starting Material: The synthesis commences with the preparation of α,α,α',α'-tetrachloro-o-xylene. This is typically achieved through the side-chain chlorination of o-xylene.[6]

-

Condensation Reaction: α,α,α',α'-tetrachloro-o-xylene is reacted with hydrazine hydrate. The hydrazine acts as a dinucleophile, displacing the halogen atoms to form the heterocyclic ring.

-

Cyclization: The reaction proceeds through a double nucleophilic substitution, where the two nitrogen atoms of hydrazine attack the benzylic carbons, leading to the formation of the stable six-membered pyridazine ring fused to the benzene core.

-

Isolation and Purification: Following the reaction, the resulting phthalazine is isolated from the reaction mixture. Purification is typically achieved through recrystallization to yield pale yellow needles.[5]

Part 2: A Serendipitous Turn - The Pharmacological Awakening

For nearly half a century, phthalazine remained primarily of academic interest. Its trajectory shifted dramatically in the 1940s due to a serendipitous discovery in the laboratories of Ciba (now Novartis). Researchers were engaged in a program to discover new antimalarial agents, a common focus for pharmaceutical research at the time.[7][8]

During the screening of novel compounds, a 1-hydrazinophthalazine derivative, initially designated C-5968, was synthesized.[7] While it proved ineffective against malaria, preclinical testing revealed a potent and unexpected biological activity: the compound caused a significant and sustained lowering of blood pressure.[8] This observation marked a pivotal moment. The research focus for this molecule rapidly shifted from infectious disease to cardiovascular medicine.[8]

This compound was named hydralazine . After its antihypertensive properties were confirmed in further studies, Ciba filed for a patent in 1945, which was granted in 1949.[7][8] Hydralazine received FDA approval in 1953, becoming one of the very first oral medications for the treatment of hypertension.[7][8]

The introduction of hydralazine was a landmark event in therapeutics.[8] It offered a novel mechanism of action as a direct-acting vasodilator, working by relaxing the smooth muscle of arterioles to decrease peripheral resistance.[9][10][11] While the precise molecular mechanism involving inositol trisphosphate-induced calcium release would be elucidated later, its clinical efficacy was immediately apparent.[7]

| Milestone | Year | Significance | Reference |

| Discovery | 1940s | Discovered at Ciba during antimalarial research. | [7][8] |

| Patent Filed | 1945 | Ciba filed for a patent for 1-hydrazinophthalazine. | [8] |

| Patent Granted | 1949 | The patent for hydralazine was officially issued. | [7][8] |

| FDA Approval | 1953 | Approved as one of the first oral antihypertensive drugs. | [7][8] |

Part 3: The Modern Era - Phthalazine as a Privileged Scaffold

The success of hydralazine ignited widespread interest in the phthalazine core, transforming it into what medicinal chemists now recognize as a "privileged scaffold".[12] This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a fertile starting point for drug discovery.

The phthalazine structure is a versatile building block for several reasons:[13]

-

Structural Rigidity: The fused ring system provides a rigid and defined orientation for appended functional groups.

-

Hydrogen Bonding: The two nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.

-

Synthetic Tractability: The core can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).[13][14]

This has led to the development of numerous synthetic methodologies beyond the classical approaches, often starting from readily available materials like phthalic anhydride.[15][16] Modern synthetic routes offer greater efficiency and the ability to generate vast libraries of diverse phthalazine derivatives.[14]

The pharmacological activities associated with phthalazine derivatives are remarkably broad, spanning numerous therapeutic areas.[17][18]

Table of Biological Activities:

| Therapeutic Area | Biological Activity | Reference |

| Oncology | Anticancer, Antitumor, VEGFR-2 Inhibition | [17][19][20][21] |

| Inflammation | Anti-inflammatory, Analgesic | [17][18][19] |

| Cardiovascular | Antihypertensive, Cardiotonic, Vasorelaxant | [17][22] |

| Infectious Disease | Antimicrobial, Antibacterial, Antifungal | [17][18] |

| Metabolic Disease | Antidiabetic | [18][22] |

| Neurology | Anticonvulsant, Antidepressant | [17][19][22] |

This versatility is exemplified by the number of successful drugs based on the phthalazine core, including the antihistamine Azelastine and the PARP inhibitor Olaparib , a groundbreaking anticancer agent.[12][17]

Part 4: Foundational Synthetic Methodologies

The synthesis of the phthalazine core and its derivatives has evolved significantly. Below are protocols for two key historical and highly relevant transformations.

Protocol 1: Synthesis of Phthalazinones from Phthalic Anhydride

This is one of the most common and versatile methods for creating the phthalazinone core, a key intermediate for many phthalazine-based drugs.[15][16]

Objective: To synthesize a 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide) intermediate via the reaction of phthalic anhydride with hydrazine.

Methodology:

-

Reaction Setup: Phthalic anhydride is dissolved in a suitable solvent, commonly glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.[16]

-

Addition of Hydrazine: Hydrazine hydrate is added portion-wise to the solution. The reaction is often exothermic.

-

Reflux: The reaction mixture is heated to reflux for several hours. During this time, the hydrazine attacks the anhydride carbonyls, leading to ring-opening followed by a cyclizing condensation to form the stable phthalhydrazide ring.

-

Isolation: Upon cooling, the phthalazinone product typically precipitates out of the solution.

-

Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove impurities, and can be further purified by recrystallization.

Conclusion

The history of phthalazine is a compelling narrative of chemical discovery and biomedical innovation. From its synthesis in the 19th century by Siegmund Gabriel to its unexpected emergence as a revolutionary antihypertensive agent in the mid-20th century, the phthalazine scaffold has proven its immense value. Today, it stands as a privileged structure in medicinal chemistry, forming the backbone of drugs treating a wide spectrum of diseases, from cancer to allergies. The continued exploration of novel phthalazine derivatives, enabled by advanced synthetic methodologies, ensures that its legacy will continue to expand, offering promising new avenues for the development of future therapeutics.

References

-

Hydralazine - Wikipedia. (n.d.). Retrieved from [Link]

-

The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! (2025, May 13). Retrieved from [Link]

-

Hydralazine: A Comprehensive Overview of a Classic Antihypertensive Agent. (2025, September 8). Retrieved from [Link]

-

Hydralazine | C8H8N4 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Gabriel Synthesis - Cambridge University Press. (n.d.). Retrieved from [Link]

-

Phthalazine - Wikipedia. (n.d.). Retrieved from [Link]

-

What is Hydralazine Hydrochloride used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

-

File:Phthalazine synthesis.png - Wikimedia Commons. (2014, April 28). Retrieved from [Link]

-

An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives - SciSpace. (2019, June 8). Retrieved from [Link]

-

Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review - ResearchGate. (2023, May 29). Retrieved from [Link]

-

A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. (n.d.). Retrieved from [Link]

-

Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents - IISTE.org. (n.d.). Retrieved from [Link]

-

Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - JOCPR. (n.d.). Retrieved from [Link]

-

Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed. (2020, October 24). National Institutes of Health. Retrieved from [Link]

-

Gabriel synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Phthalazine CAS 253-52-1: Applications in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Can anyone help me with a Gabriel synthesis for making primary amine? - ResearchGate. (2014, August 11). Retrieved from [Link]

-

Gabriel Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019, June 8). Journal of Pharmaceutical Research International. Retrieved from [Link]

-

3)Phthalazine A-Methods of preparation : 1-By ondensation of hydrazines with o-dialdehydes,o-diesters,o-diacylbenzenes (o. (n.d.). Retrieved from [Link]

-

Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed. (2019, September 15). National Institutes of Health. Retrieved from [Link]

-

1911 Encyclopædia Britannica/Phthalazines - Wikisource, the free online library. (2018, May 13). Retrieved from [Link]

-

Preparation process of alpha, alpha, alpha ', alpha'-tetrachloro-o-xylene - Eureka | Patsnap. (n.d.). Retrieved from [Link]

Sources

- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Page loading... [wap.guidechem.com]

- 3. File:Phthalazine synthesis.png - Wikimedia Commons [commons.wikimedia.org]

- 4. 1911 Encyclopædia Britannica/Phthalazines - Wikisource, the free online library [en.wikisource.org]

- 5. Phthalazine - Wikipedia [en.wikipedia.org]

- 6. Preparation process of alpha, alpha, alpha ', alpha'-tetrachloro-o-xylene - Eureka | Patsnap [eureka.patsnap.com]

- 7. Hydralazine - Wikipedia [en.wikipedia.org]

- 8. The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 9. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 10. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is Hydralazine Hydrochloride used for? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. longdom.org [longdom.org]

- 17. pharmainfo.in [pharmainfo.in]

- 18. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iiste.org [iiste.org]

- 21. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jocpr.com [jocpr.com]

5-Nitrophthalazine: A Versatile Scaffold for Innovations in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and chemical biology, the strategic selection of core molecular frameworks is paramount to the successful development of novel therapeutics and investigative tools. Heterocyclic compounds, in particular, have long been a cornerstone of such endeavors, offering a rich tapestry of chemical diversity and biological activity. Among these, the phthalazine scaffold has emerged as a privileged structure, underpinning a variety of pharmacologically active agents. This guide focuses on a key derivative of this important class: 5-Nitrophthalazine (C₈H₅N₃O₂). While seemingly a simple molecule, its strategic combination of a bicyclic heteroaromatic system and a reactive nitro group bestows upon it a remarkable versatility, positioning it as a pivotal starting material for the synthesis of complex bioactive molecules and as a potential chemical probe for exploring biological systems. This document aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the development of targeted therapeutics and advanced chemical biology tools. As a Senior Application Scientist, it is my intent to not only present established protocols but to also provide the underlying scientific rationale, empowering researchers to harness the full potential of this valuable chemical entity.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the intrinsic properties of a molecule is the foundation upon which its applications are built. This compound is a stable, solid organic compound under standard conditions.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₂ | [2] |

| Molecular Weight | 175.14 g/mol | [2] |

| CAS Number | 89898-86-2 | [2] |

| Appearance | Light yellow solid | - |

| Melting Point | 187-190 °C | - |

| Density | 1.437 g/cm³ | - |

| Boiling Point | 421.525 °C at 760 mmHg | - |

| Flash Point | 208.731 °C | - |

| SMILES | C1=CC2=CN=NC=C2C(=C1)[O-] | [2] |

| InChIKey | NWASGBYNFZVASN-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, provides a fingerprint of the molecule's structure.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

10.2 (s, 1H)

-

9.98 (s, 1H)

-

8.84 (d, J = 7.4 Hz, 1H)

-

8.59 (d, J = 7.6 Hz, 1H)

-

8.20 (dd, J = 7.4, 14.9 Hz, 1H)

¹³C NMR (100.17 MHz, DMSO-d₆) δ (ppm):

-

152.1

-

146.3

-

141.0

-

133.2

-

131.8

-

130.0

-

127.4

-

118.7

The downfield shifts observed in both the proton and carbon NMR spectra are characteristic of the electron-deficient nature of the aromatic rings, a direct consequence of the electron-withdrawing effects of the fused pyridine ring and the nitro group. This electronic feature is central to the reactivity and applications of this compound.

Synthesis of this compound

The preparation of this compound is a critical first step for its subsequent use. A common and effective method involves the nitration of phthalazine.

Synthetic Protocol: Nitration of Phthalazine

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Phthalazine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Ammonium Hydroxide solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, dissolve phthalazine in concentrated sulfuric acid. The reaction should be conducted in a fume hood with appropriate personal protective equipment.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add potassium nitrate in small portions, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution with an ammonium hydroxide solution until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the solid product under vacuum to yield this compound.

This compound as a Scaffold in Drug Discovery

The true potential of this compound lies in its utility as a versatile building block for the synthesis of pharmacologically active molecules. The electron-withdrawing nature of the nitro group and the inherent reactivity of the phthalazine core provide multiple avenues for chemical modification.

Key Chemical Transformations

Two primary transformations unlock the synthetic potential of this compound: nucleophilic aromatic substitution and reduction of the nitro group.

The nitro group strongly activates the phthalazine ring towards nucleophilic attack, particularly at positions ortho and para to it. This allows for the displacement of a suitable leaving group (often a halogen introduced in a prior step) by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities to the phthalazine core.[3][4]

The nitro group can be readily reduced to an amino group, which serves as a key functional handle for further derivatization. This transformation is pivotal for accessing a different class of phthalazine derivatives. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl).[5] The resulting 5-aminophthalazine is a valuable intermediate for amide bond formation, diazotization, and other reactions common in medicinal chemistry.[6][7][8]

Application in the Synthesis of Anticancer Agents

The phthalazine scaffold is a prominent feature in several classes of potent anticancer agents. This compound serves as a logical starting point for the synthesis of many of these compounds.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9][10][11] Several phthalazine-based compounds have been developed as potent VEGFR-2 inhibitors.[9][12] The synthesis of these inhibitors often involves the functionalization of the phthalazine core, for which this compound can be a key precursor, especially for derivatives requiring an amino group at the 5-position.[13]

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[14] Inhibiting PARP can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[15] Phthalazinone-based structures are a hallmark of several clinically approved and investigational PARP inhibitors, such as Olaparib.[15][16] The synthesis of these complex molecules can be envisaged to start from functionalized phthalazines, with this compound being a potential early-stage intermediate.

This compound as a Potential Chemical Probe

Beyond its role as a synthetic scaffold, the inherent properties of this compound suggest its potential application as a chemical probe for studying biological systems.

Rationale for Use as a Chemical Probe

Chemical probes are small molecules used to study and manipulate biological systems.[17] Nitroaromatic compounds, including nitro-heterocycles, possess several features that make them attractive for probe development:

-

Fluorescence Quenching: The electron-deficient nature of the nitroaromatic system can lead to fluorescence quenching upon interaction with certain biological molecules, providing a "turn-on" or "turn-off" signal.[1]

-

Bio-reductive Activation: The nitro group can be reduced by cellular nitroreductases, which are often overexpressed in hypoxic environments, such as solid tumors. This reduction can lead to the formation of reactive species or the release of a payload, a principle used in the design of hypoxia-activated prodrugs and diagnostic agents.[18]

-

Electrophilicity: The activated aromatic ring can react with nucleophilic residues in proteins, allowing for its use in activity-based protein profiling (ABPP) to identify and study enzyme function.[19][20][21][22][23]

Potential Applications in Chemical Biology

-

Development of Fluorescent Probes: By coupling this compound to a fluorophore, it may be possible to create probes that signal changes in the cellular redox environment or the activity of specific nitroreductases.[18][24][25]

-

Activity-Based Protein Profiling (ABPP): this compound could be functionalized with a reporter tag and a reactive group to create activity-based probes for identifying novel protein targets or for screening inhibitor libraries.

-

High-Throughput Screening (HTS): The phthalazine core is a common feature in compound libraries for HTS campaigns aimed at discovering new bioactive molecules.[26]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation.[27]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and reducing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound, with its C₈H₅N₃O₂ molecular formula, is more than just a simple chemical compound. It represents a confluence of chemical reactivity and biological potential. Its activated aromatic system and versatile nitro group make it an invaluable scaffold for the synthesis of a diverse array of complex molecules, particularly in the realm of oncology with the development of VEGFR-2 and PARP inhibitors. Furthermore, its intrinsic electronic properties open up exciting possibilities for its use as a chemical probe to interrogate complex biological processes. As our understanding of disease pathways becomes more nuanced, the demand for sophisticated chemical tools and targeted therapeutics will undoubtedly grow. This compound is well-positioned to be a key player in meeting this demand, and it is our hope that this guide will serve as a valuable resource for researchers and scientists who are poised to unlock its full potential.

References

- Mahmoud, R. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Journal of Chemical Research, 36(2), 76-79.

- (2025). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.

- (2025). Design of fluorescent sensors based on azaheterocyclic push-pull systems towards nitroaromatic explosives and related compounds: A review.

- (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications.

- (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing.

- (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.

- (2025). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications.

- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.

- (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. RSC Publishing.

- (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.

- (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.

- (n.d.). Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. University of Milan.

- (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation.

- (n.d.). 5-Aminophthalazine.

- (2021).

- (n.d.). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed.

- (2025).

- (2025). Fluorescent heterocycles: Recent trends and new developments.

- (2022).

- (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.

- (n.d.). Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Publishing.

- (2024).